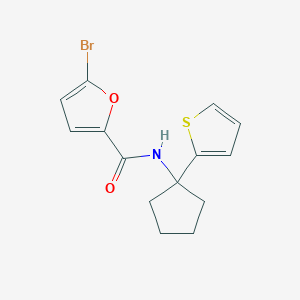
5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H14BrNO2S and its molecular weight is 340.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
One of the primary scientific research applications of furan-2-carboxamide derivatives, closely related to 5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide, involves their evaluation for antimicrobial activities. Research has shown that derivatives of furan-2-carboxamide exhibit significant antibacterial activities against a variety of drug-resistant bacteria including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The effectiveness of these compounds is attributed to their interaction and molecular stability, further validated through docking studies and molecular dynamic simulations (Siddiqa et al., 2022).
Antiprotozoal and Antiviral Properties
Furthermore, furan-2-carboxamide derivatives have been explored for their antiprotozoal properties. Studies have demonstrated the synthesis of compounds exhibiting potent in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, suggesting potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2004). Additionally, some furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses, indicating their potential in antiviral therapy (Yongshi et al., 2017).
Synthesis and Structural Analysis
The synthesis and structural characterization of furan and thiophene derivatives have been extensively studied, focusing on their potential as frameworks for developing new pharmaceuticals. The crystal structure analysis of related compounds provides insights into their molecular interactions and stability, which are crucial for designing drugs with enhanced efficacy and reduced side effects (Anuradha et al., 2014).
Enhancement of Aromaticity
Research has also delved into the supramolecular effects of aromaticity on the crystal packing of furan and thiophene carboxamide compounds. This explores how the substitution of heteroatoms in five-membered rings influences the crystal packing, highlighting the balance between π-based interactions and hydrogen bonding in stabilizing the supramolecular architecture of these compounds (Rahmani et al., 2016).
Direcciones Futuras
The future directions for research on “5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide” could include further exploration of its synthesis, particularly the protodeboronation of unactivated alkyl and primary alkyl boronic esters . Additionally, more research could be conducted to determine its physical and chemical properties, safety and hazards, and mechanism of action .
Propiedades
IUPAC Name |
5-bromo-N-(1-thiophen-2-ylcyclopentyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c15-12-6-5-10(18-12)13(17)16-14(7-1-2-8-14)11-4-3-9-19-11/h3-6,9H,1-2,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNPRPQJOGCYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(Hydroxymethyl)phenyl]propan-2-ol](/img/structure/B2731730.png)
![(E)-7-(but-2-en-1-yl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2731731.png)
![2-(pyridin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2731734.png)
![2-[(2S,6S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(hydroxymethyl)morpholin-2-yl]acetic acid](/img/structure/B2731735.png)



![methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2731740.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea](/img/structure/B2731743.png)
![N-[(3-methoxyphenyl)methyl]-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2731745.png)
![2-Methoxyethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2731749.png)
![(5-chlorothiophen-2-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2731750.png)
![N-(tert-butyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2731752.png)
